molecular formula C12H9F4N3 B15167346 [(5-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-97-2

[(5-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B15167346
CAS No.: 647839-97-2
M. Wt: 271.21 g/mol
InChI Key: HVXVFUYRXKMBPW-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methylpropanedinitrile is a fluorinated organic compound characterized by three distinct structural motifs:

  • A 3,3,3-trifluoropropyl chain, imparting high lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.
  • A propanedinitrile backbone, which enhances molecular rigidity and serves as a bifunctional electrophilic site for chemical modifications.

However, its specific biological or industrial roles remain underexplored in the provided evidence.

Properties

CAS No.

647839-97-2

Molecular Formula

C12H9F4N3

Molecular Weight

271.21 g/mol

IUPAC Name

2-[(5-fluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F4N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2

InChI Key

HVXVFUYRXKMBPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-fluoropyridine derivatives with appropriate nitrile-containing reagents. One common method involves the use of 5-fluoropyridin-3-ylmethyl bromide and 3,3,3-trifluoropropyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity (5-Fluoropyridin-3-yl)methylpropanedinitrile .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms and nitrile groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds is presented below, focusing on key substituents and applications:

Compound Key Structural Features Functional Groups Applications/Findings References
(5-Fluoropyridin-3-yl)methylpropanedinitrile (Target) 5-Fluoropyridine, trifluoropropyl chain, propanedinitrile Nitriles, fluorinated alkyl, aromatic fluorine Hypothesized use in drug discovery (rigid scaffold) or agrochemicals (stability)
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Trifluoropropyl-silyl amine Silyl ether, tertiary amine Derivatization agent for GC-MS analysis of estrogens and β-blockers in environmental samples [1]
CP-628006 (CFTR potentiator) Trifluoropropyl, carboxamide, octahydrophenanthrene scaffold Carboxamide, trifluoromethyl Restores ATP-dependent gating in cystic fibrosis mutant CFTR channels; structural diversity among potentiators [3]
BACE1 Inhibitor 5o (3,3,3-Trifluoropropyl)amino, difluorophenyl, thiazine ring Amine, carbamate, trifluoromethyl Inhibits β-secretase for Alzheimer’s therapy; trifluoropropyl enhances target engagement [4]
3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile 5-Fluoropyridine, trimethylsilyl-ethynyl, nitrile Nitrile, silyl ether Intermediate in nucleotide synthesis; fluorination improves electronic properties [5]

Key Comparative Insights

  • Trifluoropropyl Group :

    • The trifluoropropyl moiety is widely used to enhance lipophilicity and metabolic stability (e.g., in BACE1 inhibitors and CFTR potentiators ). However, its role in the target compound is distinct due to the absence of an amine or carboxamide group.
    • In silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine), this group improves derivatization efficiency for GC-MS , whereas in the target compound, it likely contributes to steric bulk or solubility.
  • Nitrile Functionality: The propanedinitrile backbone in the target compound differentiates it from mono-nitrile analogs like 3-fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile . The dual nitriles may increase electrophilicity or serve as a hydrogen-bond acceptor, similar to nitriles in kinase inhibitors. Contrastingly, BACE1 inhibitor 5o uses a carbamate and thiazine ring for target binding, highlighting divergent pharmacophore strategies .
  • Fluorinated Aromatic Systems :

    • The 5-fluoropyridin-3-yl group in the target compound parallels fluorinated pyridines in intermediates for nucleotide synthesis . Fluorine’s electron-withdrawing effects can modulate aromatic reactivity or binding affinity.

Research Findings and Implications

  • Pharmacological Potential: The trifluoropropyl and dinitrile groups suggest utility in central nervous system (CNS) drugs, where lipophilicity and metabolic stability are critical.
  • Material Science : The rigidity of the dinitrile backbone could make it a candidate for high-performance polymers or coordination complexes .

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